molecular formula C8H7NO4 B145744 5-Aminoisophthalic acid CAS No. 99-31-0

5-Aminoisophthalic acid

Cat. No.: B145744
CAS No.: 99-31-0
M. Wt: 181.15 g/mol
InChI Key: KBZFDRWPMZESDI-UHFFFAOYSA-N
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Description

5-Aminoisophthalic acid: is an organic compound with the chemical formula C8H7NO4 . It is a derivative of isophthalic acid, where an amino group is substituted at the 5-position of the benzene ring. This compound is known for its applications as an intermediate in organic synthesis and its role in the preparation of various polymers and metal-organic frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminoisophthalic acid can be synthesized through the reduction of 5-nitroisophthalic acid. The process involves dissolving 5-nitroisophthalic acid in water and sodium carbonate, followed by the addition of sodium disulfide solution at a temperature of 90 to 98°C. The reaction mixture is refluxed for 2.5 to 3 hours, and the product is obtained by acidifying the filtrate with concentrated hydrochloric acid, followed by cooling, filtering, washing, and drying .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production to achieve high yield and purity. The process ensures a yield of approximately 97% and a purity higher than 99% .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoisophthalic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group in its precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium disulfide is used for the reduction of the nitro group.

    Substitution: Reagents such as acyl chlorides and anhydrides are used for acylation reactions.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • 2-Aminoterephthalic acid
  • 5-Nitroisophthalic acid
  • 5-Amino-2,4,6-triiodoisophthalic acid

Comparison: 5-Aminoisophthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to 2-aminoterephthalic acid, this compound has the amino group positioned differently, leading to variations in its chemical behavior and applications. The presence of the amino group at the 5-position allows for selective interactions in crystallization processes, which is not observed with other isomers .

Properties

IUPAC Name

5-aminobenzene-1,3-dicarboxylic acid
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InChI

InChI=1S/C8H7NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
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InChI Key

KBZFDRWPMZESDI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)C(=O)O
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Molecular Formula

C8H7NO4
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DSSTOX Substance ID

DTXSID7059193
Record name 5-Aminoisophthalic acid
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Molecular Weight

181.15 g/mol
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Physical Description

Light brown powder; [Alfa Aesar MSDS]
Record name 5-Aminoisophthalic acid
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CAS No.

99-31-0
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Record name 1,3-Benzenedicarboxylic acid, 5-amino-
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Record name 5-aminoisophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-Aminoisophthalic acid?

A1: The molecular formula of this compound is C8H7NO4, and its molecular weight is 181.15 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize 5-AIPA, including:

  • FTIR: Infrared spectroscopy helps identify functional groups, such as carboxyl and amine groups, present in the molecule. []
  • NMR (1H and 13C): Nuclear magnetic resonance spectroscopy provides detailed information about the structure and bonding environment of hydrogen and carbon atoms within the molecule. [, , ]
  • Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []
  • UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is used to study the compound's absorption properties and electronic transitions. []

Q3: What makes this compound suitable for material applications?

A3: 5-AIPA serves as a versatile building block in materials science due to its:

  • Multiple functional groups: The presence of carboxylic acid and amine groups enables 5-AIPA to participate in various chemical reactions and coordinate with metal ions, leading to diverse material properties. [, , ]
  • Rigid aromatic core: This structural feature imparts stability and influences the packing arrangement of molecules in the solid state, impacting material properties. [, ]

Q4: How does this compound contribute to the properties of Metal-Organic Frameworks (MOFs)?

A4: 5-AIPA plays a crucial role as an organic linker in constructing MOFs, influencing their:

  • Porosity: The arrangement of 5-AIPA within the MOF structure contributes to the formation of pores and channels, impacting gas adsorption and separation properties. [, , ]
  • Stability: The robust nature of the aromatic core and the potential for strong coordination bonds with metal ions contribute to the stability of MOFs under various conditions. [, ]
  • Functionality: The amine group on 5-AIPA can be further modified or functionalized, allowing for the tailoring of MOF properties for specific applications. [, ]

Q5: Are there any limitations to the stability of materials incorporating this compound?

A5: While 5-AIPA generally contributes to material stability, certain factors can impact performance:

  • Hydrolytic stability: Some studies have shown that the incorporation of 5-AIPA in certain polymer structures may not significantly improve their hydrolytic stability. []
  • Thermal stability: Although 5-AIPA-based polymers generally exhibit good thermal stability, the specific decomposition temperatures can vary depending on the polymer structure and processing conditions. []

Q6: Can this compound-based materials exhibit catalytic activity?

A6: Yes, 5-AIPA-based materials, particularly MOFs, have demonstrated catalytic activity in various reactions:

  • C-S cross-coupling: Copper-based MOFs derived from 5-AIPA have been shown to catalyze the formation of diphenyl sulfide derivatives from thiophenols and iodobenzenes. []
  • Photocatalysis: Certain 5-AIPA-based MOFs exhibit photocatalytic activity, enabling the degradation of organic pollutants like Rhodamine B under UV or visible light irradiation. [, ]
  • Peroxymonosulfate activation: A cobalt-based MOF (JLNU-500) utilizing 5-AIPA as a linker effectively activates peroxymonosulfate for the rapid degradation of Rhodamine B dye. []

Q7: What factors contribute to the catalytic activity of this compound-based catalysts?

A7: The catalytic activity can be attributed to:

  • Metal coordination: The coordination environment of metal ions within the MOF structure plays a crucial role in determining the catalytic activity and selectivity. [, , ]
  • Pore structure and accessibility: The size and accessibility of pores within the MOF framework influence the diffusion of reactants and products, impacting catalytic efficiency. [, ]
  • Functional group interactions: The presence of amine and carboxylic acid groups in 5-AIPA can facilitate substrate binding and activation, enhancing catalytic activity. []

Q8: Have computational methods been applied to study this compound and its derivatives?

A8: Yes, computational chemistry plays a vital role in understanding 5-AIPA and its applications:

  • Gas adsorption simulations: Grand Canonical Monte Carlo (GCMC) simulations have been employed to predict the hydrogen storage capacity of 5-AIPA-based MOFs. []
  • Electronic structure calculations: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, band gap, and optical properties of 5-AIPA-based materials. []

Q9: How can computational modeling guide the design of this compound-based materials?

A9: Computational tools offer valuable insights for material design:

  • Predicting material properties: Simulations can predict properties like gas adsorption capacity, selectivity, and mechanical strength, guiding the selection of suitable linkers and metal ions for MOF synthesis. [, ]
  • Exploring structure-property relationships: Computational modeling can elucidate how structural modifications to 5-AIPA or its derivatives impact material properties, enabling the rational design of materials with enhanced performance. []
  • Sensing: 5-AIPA-based compounds have shown promise as chemosensors for detecting specific metal ions, nitroaromatic compounds, and even explosives. [, , ]
  • Drug Delivery: Hyperbranched polyamides incorporating 5-AIPA have been explored as potential carriers for drug delivery applications. [, ]

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